Aspartic acid

Catalog No.
S519550
CAS No.
56-84-8
M.F
C4H7NO4
M. Wt
133.1 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aspartic acid

CAS Number

56-84-8

Product Name

Aspartic acid

IUPAC Name

(2S)-2-aminobutanedioic acid

Molecular Formula

C4H7NO4

Molecular Weight

133.1 g/mol

InChI

InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/t2-/m0/s1

InChI Key

CKLJMWTZIZZHCS-REOHCLBHSA-N

SMILES

C(C(C(=O)O)N)C(=O)O

Solubility

5390 mg/L (at 25 °C)
5.36 mg/mL at 25 °C
1 g in 222.2 ml water at 20 °C; 1 g in 149.9 ml water at 30 °C; more sol in salt soln; sol in acids, alkalies
Insoluble in ethanol, ethyl ether, benzene; soluble in dilute HCl, pyridine
In water, 5,360 mg/L at 25 °C
5.39 mg/mL
Solubility in water, g/100ml: 0.45
Slightly soluble in water; Insoluble in ether
Insoluble (in ethanol)

Synonyms

(+-)-Aspartic Acid, (R,S)-Aspartic Acid, Ammonium Aspartate, Aspartate, Aspartate Magnesium Hydrochloride, Aspartate, Ammonium, Aspartate, Calcium, Aspartate, Dipotassium, Aspartate, Disodium, Aspartate, Magnesium, Aspartate, Monopotassium, Aspartate, Monosodium, Aspartate, Potassium, Aspartate, Sodium, Aspartic Acid, Aspartic Acid, Ammonium Salt, Aspartic Acid, Calcium Salt, Aspartic Acid, Dipotassium Salt, Aspartic Acid, Disodium Salt, Aspartic Acid, Hydrobromide, Aspartic Acid, Hydrochloride, Aspartic Acid, Magnesium (1:1) Salt, Hydrochloride, Trihydrate, Aspartic Acid, Magnesium (2:1) Salt, Aspartic Acid, Magnesium-Potassium (2:1:2) Salt, Aspartic Acid, Monopotassium Salt, Aspartic Acid, Monosodium Salt, Aspartic Acid, Potassium Salt, Aspartic Acid, Sodium Salt, Calcium Aspartate, Dipotassium Aspartate, Disodium Aspartate, L Aspartate, L Aspartic Acid, L-Aspartate, L-Aspartic Acid, Magnesiocard, Magnesium Aspartate, Mg-5-Longoral, Monopotassium Aspartate, Monosodium Aspartate, Potassium Aspartate, Sodium Aspartate

Canonical SMILES

C(C(C(=O)O)N)C(=O)O

Isomeric SMILES

C([C@@H](C(=O)O)N)C(=O)O

Description

The exact mass of the compound Aspartic acid is 133.0375 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 5390 mg/l (at 25 °c)5.36 mg/ml at 25 °c1 g in 222.2 ml water at 20 °c; 1 g in 149.9 ml water at 30 °c; more sol in salt soln; sol in acids, alkaliesinsoluble in ethanol, ethyl ether, benzene; soluble in dilute hcl, pyridinein water, 5,360 mg/l at 25 °c5.39 mg/mlsolubility in water, g/100ml: 0.45slightly soluble in water; insoluble in etherinsoluble (in ethanol). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Excitatory Amino Acids. It belongs to the ontological category of L-alpha-amino acid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Protein Synthesis and Cellular Function

L-aspartic acid is one of the 20 building blocks of proteins. Scientists use it to study protein synthesis and its role in various cellular functions .

Neurotransmission and Brain Function

Aspartic acid acts as a neurotransmitter, carrying signals between neurons. Research explores its involvement in learning, memory, and brain development .

Age Estimation (Aspartic Acid Racemization)

The conversion of L-aspartic acid to its mirror image, D-aspartic acid, increases with age. Studies suggest measuring this ratio can be a tool for age estimation in forensic analysis .

Potential Therapeutic Applications

While research is ongoing, aspartic acid is being investigated for its potential role in various therapeutic areas:

  • Male Fertility: D-aspartic acid may influence testosterone production and sperm quality .
  • Chronic Fatigue Syndrome: Some research suggests aspartic acid might help manage fatigue, but more evidence is needed .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Liquid
Solid
COLOURLESS CRYSTALS.
White crystals or crystalline powder; odourless

Color/Form

White, crystalline solid
Orthorhombic bisphenoidal leaflets or rods

XLogP3

-2.8

Exact Mass

133.0375

Density

1.6603 at 13 °C
1.7 g/cm³

LogP

-3.89
-3.89 (LogP)
-3.89
log Kow = -3.89

Appearance

Solid powder

Melting Point

270 °C
272.5 °C
Mp 269-271 ° dec.
270-271 °C
270°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Related CAS

1115-63-5 (mono-potassium salt)
14007-45-5 (potassium salt)
17090-93-6 (hydrochloride salt)
2001-89-0 (di-potassium salt)
2068-80-6 (magnesium (2:1) salt)
21059-46-1 (calcium salt)
3792-50-5 (mono-hydrochloride salt)
39162-75-9 (calcium (2:1) salt)
5598-53-8 (di-hydrochloride salt)

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 344 of 363 companies (only ~ 5.2% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Drug Indication

There is no support for the claim that aspartates are exercise performance enhancers, i.e. ergogenic aids.
Parenteral nutrition

Therapeutic Uses

MEDICATION (VET): TO REDUCE AMMONIA BLOOD LEVELS & SAID TO BE OF VALUE IN OVERCOMING FATIGUE. ... DOSAGE: GIVEN ORALLY OR AS FEED ADDITIVE AGAINST STRESS INDUCED HIGH BLOOD AMMONIA LEVELS IN POULTRY & AGAINST AMMONIA INTOXICATED RATS. /ASPARTIC ACID/
Parenteral nutrition
/EXPL/: L-aspartate is a glycogenic amino acid, and it can also promote energy production via its metabolism in the Krebs cycle. These latter activities were the rationale for the claim that supplemental aspartate has an anti-fatigue effect on skeletal muscle, a claim that was never confirmed. /L-aspartate/
There are claims that L-aspartate is a special type of mineral transporter for cations, such as magnesium, into cells. Magnesium aspartate has not been found to be more biologically effective when compared with other magnesium salts. There are also claims that L-aspartate has ergogenic effects, that it enhances performance in both prolonged exercise and short intensive exercise. It is hypothesized that L-aspartate, especially the potassium magnesium aspartate salt, spares stores of muscle glycogen and/or promotes a faster rate of glycogen resynthesis during exercise. It has also been hypothesized that L-aspartate can enhance short intensive exercise by serving as a substrate for energy production in the Krebs cycle and for stimulating the purine nucleotide cycle. An animal study using injected aspartate failed to find any evidence of a glycogen-sparing effect or any ergogenic effects whatsoever. A more recent double-blind human study of male weight trainers similarly found aspartate supplementation to have no effect, and another study of the effect of aspartate on short intensive exercise again found no effect. /L-aspartate/
In 21 patients with ventricular arrhythmias we analysed the effect of an intravenous infusion of potassium-magnesium-aspartate. It could be demonstrated that the frequency of ventricular ectopic beats significantly declined 1 hour after starting the medication. The maximum effect occurred at the 6th and 7th hour and continued until the 10th hour after starting the medication. /Potassium magnesium aspartate/
According to the hypothesis implying that the main reason of physical dependence on opiate is the inhibition of brain L-asparaginase activity and L-aspartic acid gradually decreases compulsory opiate intake so that physical dependence disappears by itself, 31 opiate addicts were given 8 g L-aspartic acid for 7 days after withdrawal from opiate and appearance of abstinence syndrome signs. The attenuations by L-aspartic acid of the abstinence syndrome signs were statistically compared with those obtained from other 12 opiate addicts received daily 50 mg chlorpromazine + 60 mg diazepam which have long been used to suppress abstinence syndrome because of their multiple receptor blocking and sedative effects. The intensity and duration of 13 signs out of 16 ones were found to be significantly more alleviated and shortened in the addicts treated with L-aspartic acid.

Pharmacology

L-aspartate is considered a non-essential amino acid, meaning that, under normal physiological conditions, sufficient amounts of the amino acid are synthesized in the body to meet the body's requirements. L-aspartate is formed by the transamination of the Krebs cycle intermediate oxaloacetate. The amino acid serves as a precursor for synthesis of proteins, oligopeptides, purines, pyrimidines, nucleic acids and L-arginine. L-aspartate is a glycogenic amino acid, and it can also promote energy production via its metabolism in the Krebs cycle. These latter activities were the rationale for the claim that supplemental aspartate has an anti-fatigue effect on skeletal muscle, a claim that was never confirmed.
Aspartic Acid is a non-essential amino acid in humans, Aspartic Acid has an overall negative charge and plays an important role in the synthesis of other amino acids and in the citric acid and urea cycles. Asparagine, arginine, lysine, methionine, isoleucine, and some nucleotides are synthesized from aspartic acid. Aspartic acid also serves as a neurotransmitter. (NCI04)

Mechanism of Action

There are also claims that L-aspartate has ergogenic effects, that it enhances performance in both prolonged exercise and short intensive exercise. It is hypothesized that L-aspartate, especially the potassium magnesium aspartate salt, spares stores of muscle glycogen and/or promotes a faster rate of glycogen resynthesis during exercise. It has also been hypothesized that L-aspartate can enhance short intensive exercise by serving as a substrate for energy production in the Krebs cycle and for stimulating the purine nucleotide cycle.

Vapor Pressure

2.6X10-7 mm Hg at 25 °C (est)

Other CAS

27881-03-4
39162-75-9
56-84-8
1115-63-5
25608-40-6
617-45-8
6899-03-2

Associated Chemicals

d-Aspartic acid;1783-96-6
dl-Aspartic acid;617-45-8
Potassium magnesium aspartate;8076-65-1

Wikipedia

Aspartic acid

Drug Warnings

Mild gastrointestinal side effects including diarrhea have been reported. /L-aspartate/
Because of lack of long-term safety studies, L-aspartate salts should be avoided by children, pregnant women and lactating women. /L-Aspartate/
The effects of oral administration of potassium and magnesium aspartate (K + Mg Asp) on physiologic responses to 90 min of treadmill walking at approximately 62% VO2 max were evaluated in seven healthy males (VO2 max = 59.5 ml X kg-1 X min-1). A total of 7.2 g of K + Mg Asp were administered to each subject during a 24 h period prior to work and compared to control and placebo trials. For control, placebo, and K + Mg Asp trials, no significant differences were observed in resting or exercise values for ventilation (VE), oxygen uptake (VO2), carbon dioxide production (VCO2), respiratory exchange ratio (RO), heart rate (HR), or blood pressure (BP). In addition, there were no differences between the three trials for exercise-induced decreases in body weight and increases in rectal temperature, or for pre- and post-exercise alterations in serum lactic acid, creatine kinase, lactic dehydrogenase, and percentage change in plasma volume. The findings from this study indicate that oral ingestion of K+ Mg Asp prior to exercise had no effect on cardiorespiratory, hematologic, and metabolic responses to 90 min of work conducted at approximately 62% VO2 max. /Potassium magnesium aspartate/
This study examined the effects of aspartate supplementation (ASP) on plasma ammonia concentrations (NH4+) during and after a resistance training workout (RTW). Twelve male weight trainers were randomly administered ASP or vitamin C in a crossover, double blind protocol, each trial separated by 1 wk. ASP and vitamin C were given over a 2 hr period beginning 5 hr prior to the RTW. The RTW consisted of bench, incline, shoulder, and triceps presses, and biceps curls at 70% of one repetition maximum (1-RM). After the RTW a bench press test (BPT) to failure at 65% of 1-RM was used to assess performance. (NH4+) was determined preexercise, 20 and 40 min midworkout, immediately postexercise, and 15 min postexercise. Treatment-by-time ANOVAs, paired t tests, and contrast comparisons were used to identify mean differences. No significant differences were observed between treatments for (NH4+) or BPT. (NH4+) increased significantly from Pre to immediately postexercise for both the ASP and vitamin C trials. Acute ASP supplementation does not reduce (NH4+) during and after a high intensity RTW in weight trained subjects. /Potassium magnesium aspartate/

Use Classification

Food additives -> Flavoring Agents
Human Drugs -> EU pediatric investigation plans
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Cosmetics -> Antistatic

Methods of Manufacturing

Hydrolysis of asparagine, reaction of ammonia with diethyl fumarate
L-Aspartic acid is industrially manufactured by an enzymatic process in which aspartase (l-aspartate ammonia lyase, EC 4.3.1.1) catalyzes the addition of ammonia to fumaric acid. Advantages of the enzymatic production method are higher product concentration and productivity and the formation of fewer byproducts. Thus, l-aspartic acid can be easily separated from the reaction mixture by crystallization.
In 1973, an immobilized cell system based on Escherichia coli cells entrapped in polyacrylamide gel lattice was introduced for large-scale production.

General Manufacturing Information

Oil and gas drilling, extraction, and support activities
L-Aspartic acid: ACTIVE
L-Aspartic acid, homopolymer: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.
Aspartic acid: ACTIVE
COMMONLY OCCURS IN THE L-FORM. ONE OF THE NONESSENTIAL AMINO ACIDS.
ASPARTIC ACID IS A POTENTIAL FLAVOR PRECURSOR ISOLATED FROM MEAT EXTRACTS /ASPARTIC ACID, FROM TABLE/
...ASPARTATE...FOUND IN VERY HIGH CONCN IN BRAIN.../HAS/ POWERFUL EXCITATORY EFFECTS ON NEURONS IN VIRTUALLY EVERY REGION OF THE CNS. ...EFFORTS TO SUPPORT...ASPARTATE AS EXCITATORY /TRANSMITTER/...IN MAMMALIAN CNS HAVE BEEN HAMPERED BY UNAVAILABILITY OF A CONVINCINGLY SELECTIVE RECEPTOR ANTAGONIST. /ASPARTATE/
POSTSYNAPTIC PHARMACOLOGY OF ASPARTATE: INCR NA+ & CATION CONDUCTANCES; DEPOLARIZES. /ASPARTATE/
For more General Manufacturing Information (Complete) data for (L)-ASPARTIC ACID (9 total), please visit the HSDB record page.

Analytic Laboratory Methods

MANOMETRIC DETERMINATION OF L-ASPARTIC ACID, IN PROTEINS.
AMINO ACID ANALYZER, GLC.
AOAC method 960.47, Amino Acids in Vitamin Preparations; microbiological method using basal media /Amino acids/
The following methods have been developed for the analysis of free amino acids in blood, food, and feedstocks: (1) Protein hydrolysis, (2) Chromatographic methods that include high performance liquid chromatography (HPLC), gas chromatography (GC) and thin-layer chromatography (TLC), (3) Colorimetric and Fluorimetric Analysis, (4) Spectrometric Analysis, and (5) Enzymatic Determination and Microbial Assay /Amino acids/
For more Analytic Laboratory Methods (Complete) data for (L)-ASPARTIC ACID (19 total), please visit the HSDB record page.

Interactions

ASPARTIC ACID PREVENTED TO SOME EXTENT THE APPEARANCE OF SYMPTOMS OF PHYSICAL MORPHINE DEPENDENCE IN BALB/C MICE.
The effects of amino acids on the embryotoxicity and placental transfer of nickel chloride, day 10 rat embryos were cultured in rat serum medium containing nickel chloride or NiCl2-63 (0.34 or 0.68 uM NiCl with or without L-histidine (2 uM), L-aspartic acid, glycine (2 or 8 uM) or L-cysteine (2 uM). After 26 hr, conceptuses were assessed for survival, growth and development and malformations. The nickel-63 contents of embryos and yolk sacs and the extent of Nickel-63 binding to the proteins of the culture medium were also determined. Nickel chloride alone did not affect the embryonic development at 0.34 uM and caused growth retardation and brain and caudal abnormalities at 0.68 uM. Coincubation of L-histidine, L-cysteine, or L-aspartic acid 0.68 uM Ni reduced the growth retardation and the incidence and/or severity of brain defects caused by nickel chloride and decreased the concentrations of nickel-63 in the yolk sacs compared to 0.68 uM nickel-63 alone. In the presence of L-histidine, L-cysteine or L-aspartic acid there was a shift of nickel-63 binding from the high molecular weight proteins of the culture medium to the low molecular weight fraction.
The effect of oral D-aspartic acid and/or L-aspartic acid (aspartic acid) on the body weight of rats was studied. Rats given the D- or D- plus L-isomers showed a greater decrease in weight and in protein, triglyceride and glycogen than did rats given the L-isomer alone. The results were discussed with reference to amino acid antagonism of opioids.

Dates

Modify: 2023-08-15
1: Baandrup L, Ebdrup BH, Rasmussen JØ, Lindschou J, Gluud C, Glenthøj BY. Pharmacological interventions for benzodiazepine discontinuation in chronic benzodiazepine users. Cochrane Database Syst Rev. 2018 Mar 15;3:CD011481. doi: 10.1002/14651858.CD011481.pub2. Review. PubMed PMID: 29543325.
2: Fujii N, Takata T, Fujii N, Aki K, Sakaue H. D-Amino acids in protein: The mirror of life as a molecular index of aging. Biochim Biophys Acta. 2018 Jul;1866(7):840-847. doi: 10.1016/j.bbapap.2018.03.001. Epub 2018 Mar 10. Review. PubMed PMID: 29530565.
3: Wang D, De Vivo D. Pyruvate Carboxylase Deficiency. 2009 Jun 2 [updated 2018 Mar 1]. In: Adam MP, Ardinger HH, Pagon RA, Wallace SE, Bean LJH, Stephens K, Amemiya A, editors. GeneReviews® [Internet]. Seattle (WA): University of Washington, Seattle; 1993-2018. Available from http://www.ncbi.nlm.nih.gov/books/NBK6852/ PubMed PMID: 20301764.
4: Zhi D, Bai Y, Yang J, Cui S, Zhao Y, Chen H, Zhang S. A review on cationic lipids with different linkers for gene delivery. Adv Colloid Interface Sci. 2018 Mar;253:117-140. doi: 10.1016/j.cis.2017.12.006. Epub 2017 Dec 26. Review. PubMed PMID: 29454463.
5: Mori T, Sawaguchi T. [Underlying Mechanisms of Methamphetamine-Induced Self-Injurious Behavior and Lethal Effects in Mice]. Nihon Eiseigaku Zasshi. 2018;73(1):51-56. doi: 10.1265/jjh.73.51. Review. Japanese. PubMed PMID: 29386447.
6: Raniga K, Liang C. Interferons: Reprogramming the Metabolic Network against Viral Infection. Viruses. 2018 Jan 13;10(1). pii: E36. doi: 10.3390/v10010036. Review. PubMed PMID: 29342871; PubMed Central PMCID: PMC5795449.
7: Rampa A, Gobbi S, Concetta Di Martino RM, Belluti F, Bisi A. Dual BACE-1/GSK-3β Inhibitors to Combat Alzheimer's Disease: A Focused Review. Curr Top Med Chem. 2017;17(31):3361-3369. doi: 10.2174/1568026618666180112161406. Review. PubMed PMID: 29332582.
8: Coley AA, Gao WJ. PSD95: A synaptic protein implicated in schizophrenia or autism? Prog Neuropsychopharmacol Biol Psychiatry. 2018 Mar 2;82:187-194. doi: 10.1016/j.pnpbp.2017.11.016. Epub 2017 Nov 21. Review. PubMed PMID: 29169997; PubMed Central PMCID: PMC5801047.
9: Song L, Chen Y, Du Y, Wang X, Guo X, Dong J, Xiao D. Saccharomyces cerevisiae proteinase A excretion and wine making. World J Microbiol Biotechnol. 2017 Nov 9;33(11):210. doi: 10.1007/s11274-017-2361-z. Review. PubMed PMID: 29124367.
10: Venkatesan A, Adatia K. Anti-NMDA-Receptor Encephalitis: From Bench to Clinic. ACS Chem Neurosci. 2017 Dec 20;8(12):2586-2595. doi: 10.1021/acschemneuro.7b00319. Epub 2017 Nov 7. Review. PubMed PMID: 29077387.
11: Igarashi H, Ueki S, Ohno K, Ohkubo M, Suzuki Y. Magnetic Resonance Imaging of Neurotransmitter-Related Molecules. J Nippon Med Sch. 2017;84(4):160-164. doi: 10.1272/jnms.84.160. Review. PubMed PMID: 28978895.
12: Choudhary AK, Pretorius E. Revisiting the safety of aspartame. Nutr Rev. 2017 Sep 1;75(9):718-730. doi: 10.1093/nutrit/nux035. Review. PubMed PMID: 28938797.
13: Jansson ET. Strategies for analysis of isomeric peptides. J Sep Sci. 2018 Jan;41(1):385-397. doi: 10.1002/jssc.201700852. Epub 2017 Oct 10. Review. PubMed PMID: 28922569.
14: Barbagallo M, Vitaliti G, Pavone P, Romano C, Lubrano R, Falsaperla R. Pediatric Autoimmune Encephalitis. J Pediatr Neurosci. 2017 Apr-Jun;12(2):130-134. doi: 10.4103/jpn.JPN_185_16. Review. PubMed PMID: 28904568; PubMed Central PMCID: PMC5588635.
15: Moriishi K. The potential of signal peptide peptidase as a therapeutic target for hepatitis C. Expert Opin Ther Targets. 2017 Sep;21(9):827-836. doi: 10.1080/14728222.2017.1369959. Epub 2017 Aug 22. Review. PubMed PMID: 28820612.
16: Moussa CE. Beta-secretase inhibitors in phase I and phase II clinical trials for Alzheimer's disease. Expert Opin Investig Drugs. 2017 Oct;26(10):1131-1136. doi: 10.1080/13543784.2017.1369527. Epub 2017 Aug 23. Review. PubMed PMID: 28817311.
17: Sun Y, Kang C, Liu F, Zhou Y, Luo L, Qiao H. RGD Peptide-Based Target Drug Delivery of Doxorubicin Nanomedicine. Drug Dev Res. 2017 Sep;78(6):283-291. doi: 10.1002/ddr.21399. Epub 2017 Aug 16. Review. PubMed PMID: 28815721.
18: MacPherson REK. Filling the void: a role for exercise-induced BDNF and brain amyloid precursor protein processing. Am J Physiol Regul Integr Comp Physiol. 2017 Nov 1;313(5):R585-R593. doi: 10.1152/ajpregu.00255.2017. Epub 2017 Aug 16. Review. PubMed PMID: 28814391; PubMed Central PMCID: PMC5792152.
19: McGillewie L, Ramesh M, Soliman ME. Sequence, Structural Analysis and Metrics to Define the Unique Dynamic Features of the Flap Regions Among Aspartic Proteases. Protein J. 2017 Oct;36(5):385-396. doi: 10.1007/s10930-017-9735-9. Review. PubMed PMID: 28762197.
20: Mentrup T, Loock AC, Fluhrer R, Schröder B. Signal peptide peptidase and SPP-like proteases - Possible therapeutic targets? Biochim Biophys Acta. 2017 Nov;1864(11 Pt B):2169-2182. doi: 10.1016/j.bbamcr.2017.06.007. Epub 2017 Jun 15. Review. PubMed PMID: 28624439.

Explore Compound Types